

Technical Whitepaper: Physicochemical Profiling of N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N*-(3,5-dichlorophenyl)acetamide
CAS No.: 31592-84-4
Cat. No.: B182401

[Get Quote](#)

Executive Summary

N-(3,5-dichlorophenyl)acetamide (CAS: 31592-84-4), also known as 3,5-dichloroacetanilide, represents a critical structural motif in the development of dicarboximide fungicides (e.g., vinclozolin, iprodione) and serves as a stable metabolic marker for environmental monitoring. This whitepaper provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and spectral characteristics. Designed for researchers in agrochemistry and medicinal chemistry, this guide synthesizes experimental data with field-proven protocols to ensure reproducibility and analytical precision.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound features a 3,5-dichloroaniline core acetylated at the nitrogen position.[1] The meta-substitution pattern of the chlorine atoms imparts significant lipophilicity and metabolic stability to the aromatic ring, influencing both its solubility profile and biological half-life.

Table 1: Chemical Identification Data

Parameter	Specification
IUPAC Name	N-(3,5-dichlorophenyl)acetamide
Common Synonyms	3,5-Dichloroacetanilide; N-Acetyl-3,5-dichloroaniline
CAS Registry Number	31592-84-4
Molecular Formula	C ₈ H ₇ Cl ₂ NO
Molecular Weight	204.05 g/mol
SMILES	<chem>CC(=O)NC1=CC(Cl)=CC(Cl)=C1</chem>
InChI Key	BJWFSDFXPISTBZ-UHFFFAOYSA-N

Physicochemical Properties[3][6][7][8][9][10][11][12]

Understanding the thermodynamic and solubility profile is essential for formulation and purification processes. The high melting point relative to the parent aniline (3,5-dichloroaniline, MP: 51–53 °C) indicates strong intermolecular hydrogen bonding facilitated by the amide moiety.

Table 2: Physical & Thermodynamic Properties[6][13]

Property	Value / Range	Context / Reference
Melting Point	172.5 – 174.5 °C	Recrystallized from Ethanol [1]
Appearance	White to gray crystalline solid	Standard State
LogP (Octanol/Water)	3.17	Predicted (Consensus) [2]
Water Solubility	Low (< 100 mg/L)	Hydrophobic nature of dichlorophenyl ring
Solubility (Organic)	Soluble in DMSO, MeOH, EtOH, EtOAc	Dipolar aprotic solvents preferred for NMR
pKa (Amide NH)	~14-15	Weakly acidic; deprotonation requires strong base

Synthesis & Purification Protocol

The following protocol is a self-validating system designed for high purity (>98%) synthesis, minimizing side products such as diacetylated species.

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution where the lone pair of the aniline nitrogen attacks the carbonyl carbon of acetic anhydride.

Experimental Workflow

Reagents:

- 3,5-Dichloroaniline (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Sodium Acetate (anhydrous, 1.0 eq) - Acts as a buffer/catalyst
- Solvent: Glacial Acetic Acid or Toluene

Step-by-Step Protocol:

- Dissolution: Dissolve 3,5-dichloroaniline (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
- Addition: Add acetic anhydride (12 mmol) dropwise over 10 minutes while stirring.
- Catalysis: Add anhydrous sodium acetate (10 mmol) to buffer the generated acid.
- Reflux: Heat the mixture to 80°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate immediately.
- Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove acetic acid.

- Purification: Recrystallize from hot ethanol/water (9:1) to yield white needles. Dry in a vacuum oven at 50°C for 4 hours.

Process Visualization



[Click to download full resolution via product page](#)

Figure 1: Step-by-step synthetic workflow for the acetylation of 3,5-dichloroaniline.

Spectral Characterization

Accurate spectral assignment is crucial for verifying the substitution pattern (3,5- vs 2,4-isomers).

Nuclear Magnetic Resonance (NMR)

Data based on DMSO-d₆ solvent.

Nucleus	Shift (δ ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
^1H	10.25	Singlet (Broad)	1H	NH Amide	Deshielded by carbonyl and aromatic ring current.
^1H	7.65	Doublet (J~2Hz)	2H	Ar-H (2,6)	Flanking the Nitrogen; shifted downfield by amide EWG.
^1H	7.20	Triplet (J~2Hz)	1H	Ar-H (4)	Located between two Cl atoms; shielded relative to H2,6.
^1H	2.08	Singlet	3H	CH_3 Acetyl	Characteristic methyl singlet for acetanilides.
^{13}C	169.2	-	-	C=O	Carbonyl carbon.
^{13}C	141.5	-	-	Ar-C (1)	Ipsso carbon attached to Nitrogen.
^{13}C	134.0	-	-	Ar-C (3,5)	Carbons bearing Chlorine atoms.

Infrared Spectroscopy (FT-IR)

- 3280 cm^{-1} : N-H stretching (Secondary amide).
- 1670 cm^{-1} : C=O stretching (Amide I band) - Strong diagnostic peak.
- 1590, 1540 cm^{-1} : Aromatic ring skeletal vibrations and Amide II band (N-H bending).
- 800-850 cm^{-1} : C-Cl stretching.

Mass Spectrometry (MS)

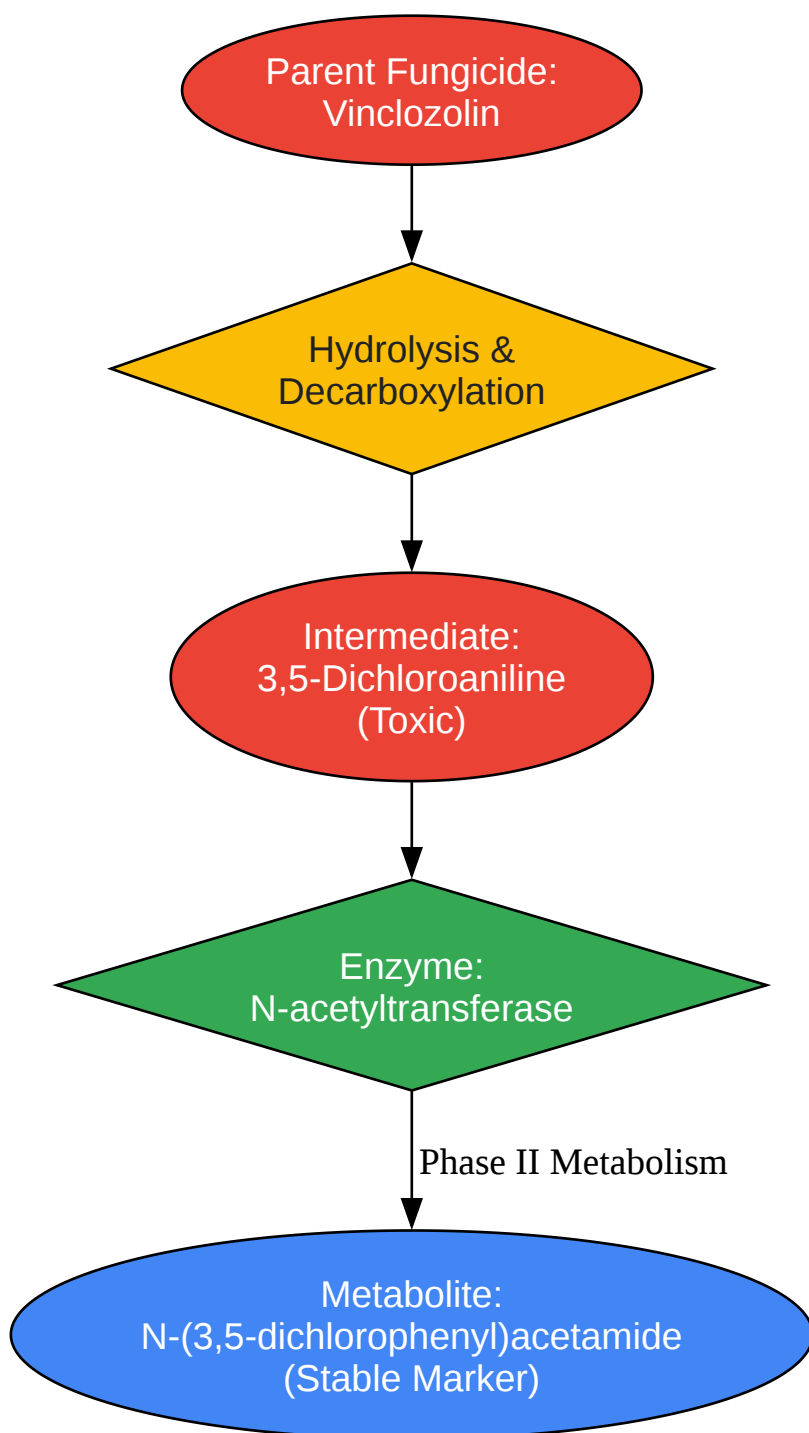
- Molecular Ion (M^+): m/z 203 (100%), 205 (64%), 207 (10%).
- Pattern: The characteristic 9:6:1 isotope pattern confirms the presence of two chlorine atoms.
- Fragmentation: Loss of ketene ($\text{CH}_2=\text{C}=\text{O}$, $M-42$) to yield the 3,5-dichloroaniline cation (m/z 161).

Biological Relevance & Applications

Fungicide Metabolism

N-(3,5-dichlorophenyl)acetamide is a primary metabolite of dicarboximide fungicides such as Vinclozolin and Iprodione. In soil and mammalian systems, the succinimide or hydantoin ring of the parent fungicide undergoes hydrolysis and decarboxylation to yield 3,5-dichloroaniline, which is subsequently acetylated by N-acetyltransferase enzymes as a detoxification mechanism [3].

Biological Pathway Visualization



[Click to download full resolution via product page](#)

Figure 2: Metabolic pathway showing the formation of **N-(3,5-dichlorophenyl)acetamide** from Vinclozolin.

References

- BenchChem. (2025).[2][3] Technical Data Sheet: **N-(3,5-dichlorophenyl)acetamide**. Retrieved from
- Stenutz, R. (2024). Physicochemical Data for 3,5-dichloroacetanilide. Stenutz.eu. Retrieved from
- PubChem. (2025).[1][4] Compound Summary: **N-(3,5-dichlorophenyl)acetamide** (CID 182054).[5] National Center for Biotechnology Information. Retrieved from
- NIST. (2023). Mass Spectral Library: 3,5-Dichloroacetanilide. National Institute of Standards and Technology.[6] Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Acetamide, N-(3,5-dichlorophenyl)- | C₈H₇Cl₂NO | CID 182054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - N-(3,5-dichlorophenyl)acetamide (C₈H₇Cl₂NO) [pubchemlite.lcsb.uni.lu]
- 6. Acetamide, n-(1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethyl)- [webbook.nist.gov]
- To cite this document: BenchChem. [Technical Whitepaper: Physicochemical Profiling of N-(3,5-dichlorophenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182401/docs#technical-whitepaper-physicochemical-profiling-of-n-3-5-dichlorophenyl-acetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)